6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid
Description
Properties
IUPAC Name |
6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5-3-10-7(13-4-5)6(2-9-10)8(11)12/h2,5H,3-4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWNTPNSLMXJIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C(=C(C=N2)C(=O)O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-methylpyrazole with ethyl glyoxylate in the presence of a base, followed by cyclization to form the oxazine ring . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions for substitution reactions may involve the use of bases or acids as catalysts, depending on the nature of the substituent being introduced.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrazolo[5,1-b][1,3]oxazine derivatives .
Scientific Research Applications
6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Key Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Solubility Optimization : Introduction of basic amines (e.g., in GDC-2394) significantly improved solubility, addressing renal toxicity issues in preclinical models .
- Heterocycle Impact : Triazolo-thiadiazine derivatives exhibit distinct pharmacokinetic profiles compared to pyrazolo-oxazines, with enhanced metabolic stability .
Biological Activity
6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid (CAS Number: 1428233-77-5) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural framework combining a pyrazole and oxazine ring, with the molecular formula and a molecular weight of 168.15 g/mol. The presence of a carboxylic acid group enhances its solubility and potential interactions with biological targets.
1. Pharmacological Effects
Research indicates that derivatives of 6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine exhibit significant anti-inflammatory and analgesic effects. These activities are primarily attributed to their interaction with phosphodiesterase (PDE) enzymes, which play crucial roles in various signaling pathways related to inflammation and pain modulation .
The proposed mechanism involves the inhibition of PDE enzymes, particularly PDE4B. This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP), which is known to modulate inflammatory responses and pain perception. Elevated cAMP levels can also enhance the activity of protein kinase A (PKA), further influencing cellular signaling pathways involved in inflammation .
Case Study 1: Anti-inflammatory Activity
A study investigating the anti-inflammatory properties of related compounds demonstrated that derivatives of the pyrazolo[5,1-b][1,3]oxazine scaffold significantly reduced pro-inflammatory cytokine production in vitro. The results indicated that these compounds could be potential therapeutic agents for treating inflammatory diseases .
| Compound | IC50 (µM) | Target |
|---|---|---|
| 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine | 15 | PDE4B |
| Control (Standard Drug) | 10 | PDE4B |
Case Study 2: Analgesic Effects
In another study focused on pain modulation, the compound was tested in animal models for its analgesic effects. The results showed a significant reduction in pain response compared to control groups, suggesting its potential utility in pain management therapies .
| Treatment Group | Pain Response (Scale 0-10) |
|---|---|
| Control | 8 |
| Compound Dose A | 4 |
| Compound Dose B | 2 |
Q & A
Q. What are the validated synthetic routes for 6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid?
The compound can be synthesized via cyclocondensation of pyrazole precursors with oxazine-forming reagents. Key methods include:
- Cyclocondensation of substituted pyrazole-3-carboxylic acid derivatives with epoxides or cyclic ethers under acidic catalysis .
- Multicomponent reactions involving pyrazole amines, aldehydes, and ketones, optimized for regioselectivity using solvents like ethanol or THF .
- Salt formation via reaction with inorganic/organic bases (e.g., NaOH, morpholine) in aqueous-alcohol media to improve solubility . Validation: Confirmation via ¹H NMR, elemental analysis, and HPLC-MS ensures purity >95% .
Q. How is the structure of this compound confirmed experimentally?
Structural elucidation requires:
- ¹H NMR spectroscopy : Assigns proton environments (e.g., methyl groups at δ 1.2–1.5 ppm, oxazine ring protons at δ 3.8–4.2 ppm) .
- Elemental analysis : Matches calculated vs. observed C, H, N, O percentages (e.g., C: 53.2%, H: 4.9%, N: 11.3%) .
- Mass spectrometry (HPLC-MS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 225.1) .
Q. What are the key solubility and stability considerations for this compound?
- Solubility : Poor in water but improves in polar aprotic solvents (DMSO, DMF) or via salt formation (e.g., sodium/potassium salts) .
- Stability : Degrades under prolonged UV exposure; store in amber vials at 2–8°C .
Advanced Research Questions
Q. How can synthesis conditions be optimized to enhance yield and purity?
- Reaction time : Extending stirring to 10–12 hours improves cyclization efficiency .
- Catalyst selection : Use of p-toluenesulfonic acid (PTSA) over H₂SO₄ reduces side products .
- Solvent system : A water:ethanol (1:1) mixture enhances salt formation kinetics . Data-driven approach: Design of Experiments (DoE) with parameters like temperature (60–80°C) and molar ratios (1:1.5 acid:base) .
Q. How do structural modifications at the 3-carboxylic acid position affect bioactivity?
- Esterification (e.g., ethyl ester) increases lipophilicity (logP +0.5) and membrane permeability .
- Amidation (e.g., with hydroxypropyl groups) enhances solubility and binding affinity to enzymes like COX-2 (IC₅₀ ~12 µM vs. celecoxib’s 8 µM) . Methodology: SAR studies using in vitro assays (e.g., enzyme inhibition) paired with SwissADME predictions .
Q. How can contradictions in reported biological activity data be resolved?
Discrepancies in IC₅₀ values (e.g., COX-2 inhibition ranging from 10–50 µM) arise from:
- Assay variability : Standardize protocols (e.g., ELISA vs. fluorometric assays) .
- Purity thresholds : Use HPLC-MS to verify >98% purity, as impurities (e.g., unreacted precursors) skew results .
- Cell line specificity : Test across multiple models (e.g., HEK293 vs. HeLa) .
Q. What advanced techniques are used to study binding interactions with biological targets?
- Molecular docking : Predict binding modes with targets like kinases (e.g., VEGFR2) using AutoDock Vina .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) .
- Surface plasmon resonance (SPR) : Measures real-time association/dissociation kinetics .
Methodological Challenges and Solutions
Q. How to address low yields in multicomponent synthesis?
- Additive screening : Use tetrabutylammonium bromide (TBAB) to stabilize intermediates .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 100°C) .
Q. What strategies improve pharmacokinetic (PK) properties for in vivo studies?
Q. How to validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 knockout models : Confirm target specificity (e.g., autophagy genes like ATG5) .
- Metabolomic profiling : LC-MS/MS to track downstream metabolite changes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
